molecular formula C25H21ClN4O4 B4951829 3-{[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

3-{[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4951829
M. Wt: 476.9 g/mol
InChI Key: GLEDAEZVBWOCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 3-{[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxazole and pyridopyrimidine intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 3-{[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. Similar compounds include:

    Indole derivatives: Known for their broad-spectrum biological activities.

    Quinolone derivatives: Used in various therapeutic applications.

    Imidazole derivatives: Notable for their antiviral and anticancer properties.

This compound’s uniqueness lies in its specific structural features, which enable a wide range of applications and interactions in different scientific fields.

Properties

IUPAC Name

3-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-(furan-2-ylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O4/c1-14-10-15(2)27-22-21(14)24(31)30(25(32)29(22)12-19-8-5-9-33-19)13-20-16(3)34-23(28-20)17-6-4-7-18(26)11-17/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEDAEZVBWOCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2CC3=CC=CO3)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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